(Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate
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Overview
Description
(Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate typically involves a multi-step process:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents under acidic or basic conditions.
Introduction of the Ethoxybenzylidene Group: The ethoxybenzylidene moiety is introduced via a condensation reaction between 2-ethoxybenzaldehyde and the benzofuran derivative, often using a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, converting it to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and benzylidene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxybenzofuran derivatives.
Substitution: Various substituted benzofuran and benzylidene derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial Activity: Studies have shown that benzofuran derivatives exhibit significant antimicrobial properties, making this compound a potential candidate for developing new antibiotics.
Anticancer Research: The compound’s structure allows it to interact with various biological targets, showing promise in anticancer research.
Medicine
Drug Development: Its unique structure makes it a valuable scaffold for designing new drugs with improved efficacy and reduced side effects.
Industry
Material Science: The compound can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate
- (Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate
Uniqueness
Compared to similar compounds, (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate has a unique ethoxy group, which can influence its reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, potentially offering advantages in specific applications.
Properties
IUPAC Name |
[(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-4-24-16-8-6-5-7-13(16)11-18-19(22)15-10-9-14(12-17(15)26-18)25-20(23)21(2)3/h5-12H,4H2,1-3H3/b18-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWETZVNUMCEEBL-WQRHYEAKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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